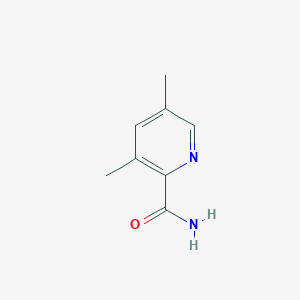

2-Carbamoyl-3,5-dimethylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7584-15-8 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

3,5-dimethylpyridine-2-carboxamide |

InChI |

InChI=1S/C8H10N2O/c1-5-3-6(2)7(8(9)11)10-4-5/h3-4H,1-2H3,(H2,9,11) |

InChI Key |

HYLBQVYDHRCISX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Carbamoyl 3,5 Dimethylpyridine and Its Analogues

Strategies for the Formation of the Carbamoyl (B1232498) Moiety

The introduction of a carbamoyl group onto a pre-existing 3,5-dimethylpyridine (B147111) ring is a common and versatile approach. Several methods have been developed, ranging from direct functionalization of the pyridine (B92270) ring to the transformation of precursor functional groups.

Direct Carbamoylation Reactions

Direct C-H carbamoylation presents an atom-economical approach to installing the carbamoyl group. Recent advancements in photoredox catalysis have enabled the direct functionalization of nitrogen-containing heterocycles. nih.govdntb.gov.ua This method often utilizes bench-stable alkyl oxamate (B1226882) or oxamic acid derivatives as the carbamoyl source. The reaction proceeds via the generation of a nucleophilic radical that adds to the electron-deficient pyridine ring, which is activated under acidic conditions. While broadly applicable to various heterocycles, the specific application of this method to 3,5-dimethylpyridine would depend on the regioselectivity of the radical addition.

Palladium-catalyzed cross-coupling reactions also offer a pathway for direct carbamoylation. scite.ainih.gov These methods typically involve the coupling of an aryl halide or triflate with a carbamoylating agent. For instance, the carbamoylation of aryl halides can be achieved using tungsten carbonyl amine complexes in the presence of a palladium catalyst. scite.ai To apply this to 2-carbamoyl-3,5-dimethylpyridine, a precursor such as 2-halo-3,5-dimethylpyridine would be required.

| Method | Reagents | Key Features |

| Photoredox Catalysis | Alkyl oxamates, photocatalyst, light | Direct C-H functionalization, mild conditions. nih.govdntb.gov.ua |

| Palladium-Catalyzed Cross-Coupling | 2-Halo-3,5-dimethylpyridine, carbamoylating agent, Pd catalyst | High efficiency and functional group tolerance. scite.ainih.gov |

Conversion from Precursor Functional Groups (e.g., Nitriles, Esters)

A more traditional and widely employed strategy involves the conversion of a precursor functional group at the 2-position of the 3,5-dimethylpyridine ring into a carbamoyl group.

From Nitriles: The hydrolysis of a nitrile (cyano group) is a classic and reliable method for the synthesis of primary amides. The precursor, 2-cyano-3,5-dimethylpyridine, can be subjected to either acidic or basic hydrolysis to yield this compound. lumenlearning.comlibretexts.orglibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid, which protonates the nitrogen atom and facilitates nucleophilic attack by water. lumenlearning.comlibretexts.org Base-catalyzed hydrolysis, on the other hand, employs a strong base like sodium hydroxide (B78521), where the hydroxide ion acts as the nucleophile. The reaction proceeds through an amide intermediate which can be isolated under controlled conditions. libretexts.org

| Hydrolysis Condition | Reagents | Product |

| Acidic | 2-Cyano-3,5-dimethylpyridine, H₂O, H⁺ (e.g., HCl) | This compound |

| Basic | 2-Cyano-3,5-dimethylpyridine, H₂O, OH⁻ (e.g., NaOH) | This compound |

From Esters: The amidation of esters provides another route to the carbamoyl group. Starting from a methyl or ethyl ester of 3,5-dimethylpicolinic acid, treatment with ammonia (B1221849) or an ammonia equivalent can furnish the desired amide. This reaction, known as aminolysis, is often carried out at elevated temperatures and pressures.

Utilization of Phosgene (B1210022) Equivalents in Carbamoylation

Due to the high toxicity of phosgene (COCl₂), safer alternatives known as phosgene equivalents are widely used in organic synthesis. nih.gov These reagents can be employed to generate reactive intermediates that facilitate carbamoylation.

Triphosgene (B27547): Bis(trichloromethyl) carbonate, commonly known as triphosgene, is a stable, crystalline solid that serves as a convenient substitute for phosgene. nih.gov In the presence of a base like pyridine, triphosgene can react with amines to form carbamoyl chlorides. nih.gov While not a direct carbamoylation of the pyridine ring itself, triphosgene can be used to prepare a carbamoylating agent which can then be reacted with a suitable 3,5-dimethylpyridine derivative. For instance, reaction with an aminopyridine derivative would lead to a urea, while reaction with a lithiated pyridine could potentially lead to the desired carbamoyl derivative.

Carbonyldiimidazole (CDI): CDI is another safe and easy-to-handle phosgene equivalent. wikipedia.orgcommonorganicchemistry.comyoutube.comyoutube.com It is primarily used to activate carboxylic acids for the formation of amides, esters, and other derivatives. commonorganicchemistry.comrsc.org The reaction of a carboxylic acid with CDI forms a highly reactive acyl-imidazole intermediate, which readily reacts with nucleophiles. youtube.com In the context of synthesizing this compound, 3,5-dimethylpicolinic acid could be activated with CDI and subsequently treated with ammonia.

| Phosgene Equivalent | Application | Intermediate |

| Triphosgene | Generation of carbamoyl chlorides. nih.gov | Carbamoyl chloride |

| Carbonyldiimidazole (CDI) | Activation of carboxylic acids. wikipedia.orgcommonorganicchemistry.com | Acyl-imidazole |

CO₂-Mediated Carbamoyl Fluoride (B91410) Synthesis

A modern and elegant approach to the synthesis of carbamoyl derivatives involves the use of carbon dioxide (CO₂) as a C1 source. nih.gov This methodology allows for the direct synthesis of carbamoyl fluorides from amines in the presence of a deoxyfluorinating reagent. nih.govresearchgate.net The reaction proceeds under mild conditions, often at atmospheric pressure of CO₂ and room temperature. The resulting carbamoyl fluorides are valuable intermediates that can be further functionalized. While the direct application to forming a C-C bond with the pyridine ring is not straightforward, this method is highly relevant for the synthesis of N-substituted carbamoylpyridine analogues from the corresponding aminopyridine. More recent developments have also shown electrochemical methods for carbamoyl fluoride synthesis from oxamic acids. nih.gov

Construction of the 3,5-Dimethylpyridine Ring System

Cyclocondensation and Annulation Reactions

Hantzsch Pyridine Synthesis: This is one of the most well-known methods for the synthesis of dihydropyridines, which can then be oxidized to the corresponding pyridines. rsc.orgrsc.orgnih.govresearchgate.netresearchgate.net The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. To obtain a 3,5-disubstituted pyridine, this method is highly effective. For 3,5-dimethylpyridine specifically, the reaction would likely involve formaldehyde, two equivalents of ethyl acetoacetate (B1235776) (or a similar β-dicarbonyl compound), and ammonia, followed by oxidation and subsequent modification of the ester groups.

Kröhnke Pyridine Synthesis: The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines. wikipedia.orgnih.govnih.govresearchgate.net It typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. The reaction proceeds through a Michael addition followed by cyclization and aromatization. By carefully choosing the starting materials, a 3,5-dimethylpyridine ring can be constructed.

Guareschi-Thorpe Condensation: This reaction provides a route to substituted 2-pyridones, which can be further functionalized. drugfuture.comdrugfuture.comrsc.orgquimicaorganica.org The condensation of a β-ketoester with a cyanoacetamide in the presence of a base is a common variant of this synthesis.

Bohlmann-Rahtz Pyridine Synthesis: This method allows for the synthesis of substituted pyridines from enamines and ethynyl (B1212043) ketones. organic-chemistry.orgwikipedia.orgjk-sci.comresearchgate.netsynarchive.com The reaction involves a condensation to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring. This method is particularly useful for accessing pyridines with specific substitution patterns.

| Reaction Name | Key Reactants | Product Type |

| Hantzsch Synthesis | Aldehyde, β-ketoester, ammonia | Dihydropyridine (then oxidized) rsc.orgrsc.orgnih.govresearchgate.netresearchgate.net |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-unsaturated carbonyl | Substituted pyridine wikipedia.orgnih.govnih.govresearchgate.net |

| Guareschi-Thorpe Condensation | β-ketoester, cyanoacetamide | 2-Pyridone drugfuture.comdrugfuture.comrsc.orgquimicaorganica.org |

| Bohlmann-Rahtz Synthesis | Enamine, ethynyl ketone | Substituted pyridine organic-chemistry.orgwikipedia.orgjk-sci.comresearchgate.netsynarchive.com |

Derivatization of 3,5-Dimethylpyridine

A robust and frequently employed strategy for introducing a functional group at the 2-position of a pyridine ring is through its N-oxide derivative. Pyridine N-oxides are significantly more reactive toward both electrophilic and nucleophilic reagents than their parent pyridines. This enhanced reactivity is harnessed to achieve regioselective functionalization that would otherwise be challenging.

The conversion of 3,5-dimethylpyridine to this compound is a prime example of this strategy, generally proceeding through three key steps:

N-Oxidation: The nitrogen atom of the 3,5-dimethylpyridine ring is oxidized to form 3,5-dimethylpyridine N-oxide. This is typically accomplished using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide is a crucial intermediate, as it activates the C-2 and C-4 positions for nucleophilic attack.

Cyanation (Reissert-Henze Reaction): The introduction of a cyano group at the C-2 position is achieved via a Reissert-Henze type reaction. researchgate.netresearchgate.netwikipedia.org In this process, the N-oxide is treated with an acylating agent, such as dimethylcarbamoyl chloride or benzoyl chloride, in the presence of a cyanide source like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂). researchgate.netchem-soc.si The acylating agent activates the N-oxide by forming an N-acyloxy pyridinium (B92312) salt, which is highly susceptible to nucleophilic attack by the cyanide ion at the C-2 position. Subsequent rearomatization yields the 2-cyano-3,5-dimethylpyridine intermediate.

Hydrolysis: The final step is the hydrolysis of the 2-cyano group to the desired 2-carbamoyl (carboxamide) functionality. This transformation can be achieved under either acidic or basic conditions, with controlled conditions favoring the formation of the amide over the carboxylic acid.

This stepwise derivatization provides a reliable and regioselective route to the target compound from a simple starting material.

| Step | Reaction | Typical Reagents | Intermediate/Product |

| 1 | N-Oxidation | H₂O₂ / Acetic Acid or m-CPBA | 3,5-Dimethylpyridine N-oxide |

| 2 | Cyanation | Dimethylcarbamoyl chloride / KCN | 2-Cyano-3,5-dimethylpyridine |

| 3 | Hydrolysis | H₂SO₄ (conc.) or NaOH (aq) | This compound |

Integrated Synthetic Pathways for this compound

An integrated synthetic pathway consolidates the individual steps of a synthesis into a cohesive and efficient route. For this compound, the most practical integrated pathway is the multi-step sequence starting from 3,5-dimethylpyridine, as it offers excellent control over regiochemistry. While other classical pyridine syntheses, such as the Hantzsch synthesis, are powerful for creating pyridine rings from acyclic precursors, achieving the specific 2-carbamoyl-3,5-dimethyl substitution pattern can be challenging and may require less accessible starting materials.

The pathway from 3,5-dimethylpyridine represents a linear synthesis where each step builds upon the last to logically construct the target molecule.

Synthetic Pathway: 3,5-Dimethylpyridine to this compound

Starting Material: 3,5-Dimethylpyridine

Step 1: Oxidation → 3,5-Dimethylpyridine N-oxide

Step 2: Cyanation → 2-Cyano-3,5-dimethylpyridine

Step 3: Hydrolysis → Final Product: this compound

This integrated approach is highly valued in process chemistry for its predictability and scalability. Each intermediate can often be isolated and purified, ensuring the quality of the material proceeding to the next stage, or in some cases, the reactions can be telescoped to improve efficiency.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.innih.gov The synthesis of pyridine derivatives, including this compound, can be made more sustainable by incorporating these principles. acs.orgrsc.org This involves exploring alternative energy sources, solvent-free conditions, and catalytic methods. rsc.orgrsc.orgresearchgate.net

While specific green methodologies for the synthesis of this compound are not extensively documented, the principles can be applied to the established synthetic pathway:

Alternative Energy Sources: Microwave irradiation has been shown to accelerate many organic reactions, including the synthesis of pyridines, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.gov The hydrolysis of the nitrile to the amide could potentially be accelerated using microwave heating.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or in the solid state via mechanochemical grinding can significantly reduce waste. researchgate.netresearchgate.net The N-oxidation or cyanation steps could be investigated under solvent-free conditions.

Catalytic Approaches: The use of catalysts is a cornerstone of green chemistry. While the Reissert-Henze reaction is reagent-driven, exploring catalytic methods for C-H functionalization of the N-oxide could provide a more atom-economical route to the 2-cyano intermediate. Furthermore, catalytic methods for amide bond formation are an area of intense research and could offer greener alternatives for converting a potential 2-carboxy-3,5-dimethylpyridine intermediate to the target amide.

| Green Chemistry Principle | Potential Application in Synthesis | Benefit |

| Alternative Energy | Microwave-assisted hydrolysis of the 2-cyano group. | Reduced reaction time, energy efficiency. |

| Solvent-Free Conditions | Mechanochemical (grinding) N-oxidation of 3,5-dimethylpyridine. | Elimination of hazardous solvents, reduced waste. |

| Catalysis | Catalytic C-H cyanation of 3,5-dimethylpyridine N-oxide. | Improved atom economy, avoidance of stoichiometric reagents. |

| Safer Solvents | Use of deep eutectic solvents (DES) or water for reaction steps. ijarsct.co.in | Reduced toxicity and environmental impact. |

Stereoselective Synthesis of Chiral this compound Derivatives

The parent molecule, this compound, is achiral. However, chiral derivatives can be synthesized by introducing a stereocenter, most commonly on the carbamoyl side chain. The stereoselective synthesis of such derivatives is of significant interest for applications in asymmetric catalysis and medicinal chemistry.

A direct and effective method for preparing chiral derivatives is through the coupling of an activated form of 2-carboxy-3,5-dimethylpyridine with a chiral amine. This approach leverages the vast pool of commercially available, enantiopure amines.

The synthetic sequence would be as follows:

Preparation of the Carboxylic Acid: The 2-cyano-3,5-dimethylpyridine intermediate, synthesized as described in section 2.2.2, is subjected to complete hydrolysis (typically under harsh acidic or basic conditions) to yield 3,5-dimethylpicolinic acid (2-carboxy-3,5-dimethylpyridine).

Acid Activation: The carboxylic acid is activated to facilitate amide bond formation. Common activating agents include thionyl chloride (SOCl₂) to form the acid chloride, or peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU.

Amide Coupling: The activated acid is reacted with a selected enantiopure chiral amine (e.g., (R)- or (S)-1-phenylethylamine) to form the desired chiral diastereomeric amide. The reaction is typically run in the presence of a non-nucleophilic base to neutralize any acid generated.

This modular approach allows for the synthesis of a diverse library of chiral derivatives by simply varying the chiral amine used in the final step. nih.gov

| Chiral Amine Example | Resulting Chiral Derivative |

| (R)-1-Phenylethylamine | (R)-N-(1-Phenylethyl)-3,5-dimethylpicolinamide |

| (S)-Methylbenzylamine | (S)-N-(Methylbenzyl)-3,5-dimethylpicolinamide |

| L-Alanine methyl ester | Methyl (S)-2-(3,5-dimethylpicolinamido)propanoate |

| D-Valinol | (R)-N-(1-Hydroxy-3-methylbutan-2-yl)-3,5-dimethylpicolinamide |

This methodology provides reliable access to enantiomerically enriched derivatives of this compound, opening avenues for their exploration as chiral ligands or biologically active molecules.

Chemical Reactivity and Transformation Studies of 2 Carbamoyl 3,5 Dimethylpyridine

Reaction Mechanisms Involving the Carbamoyl (B1232498) Group

The carbamoyl group (–CONH₂) is a versatile functional group that can undergo a variety of transformations. Its reactivity is influenced by the electronic nature of the pyridine (B92270) ring to which it is attached.

The hydrolysis of the carbamoyl group in 2-Carbamoyl-3,5-dimethylpyridine to its corresponding carboxylic acid, 3,5-dimethylpicolinic acid, can be achieved under acidic or basic conditions. The mechanism typically involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the carbamoyl group.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. Conversely, under basic conditions, the stronger nucleophile, the hydroxide ion, directly attacks the carbonyl carbon. The electron-withdrawing nature of the pyridine ring is expected to make the carbonyl carbon more electrophilic and thus facilitate hydrolysis. Studies on related benzimidazolylcarbamates have shown that hydrolysis mechanisms can vary with pH, sometimes involving bimolecular attack of water on the N-protonated substrate at low pH. scielo.br

Amidation reactions, which involve the conversion of the carbamoyl group into a different amide by reaction with an amine, are also feasible but generally require harsh conditions or activation of the carbamoyl group.

Table 1: Conditions for Carbamoyl Group Hydrolysis

| Condition | Reagent | Expected Mechanism | Product |

|---|---|---|---|

| Acidic | H₃O⁺ (e.g., aq. HCl) | AAC2 (Acid-catalyzed, bimolecular, acyl-oxygen cleavage) | 3,5-Dimethylpicolinic Acid |

| Basic | OH⁻ (e.g., aq. NaOH) | BAC2 (Base-catalyzed, bimolecular, acyl-oxygen cleavage) | 3,5-Dimethylpicolinate (salt) |

The nitrogen atom of the carbamoyl group is nucleophilic and can undergo alkylation and acylation.

N-Alkylation: This reaction involves the substitution of one or both hydrogen atoms on the carbamoyl nitrogen with an alkyl group. It is typically carried out using an alkyl halide in the presence of a base. The choice of base is crucial to deprotonate the amide nitrogen, increasing its nucleophilicity. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The synthesis of N-alkylated pyridones often faces competition between N- and O-alkylation. sciforum.net However, for a carbamoyl group, only N-alkylation is possible.

N-Acylation: This involves the introduction of an acyl group to the carbamoyl nitrogen, forming an N-acylurea derivative. This reaction is typically performed using an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine. semanticscholar.org In some cases, catalysts like heteropolyacids can be used to promote N-acylation under solvent-free conditions. sciforum.net

Table 2: Reagents for N-Alkylation and N-Acylation of the Carbamoyl Group

| Transformation | Reagent Class | Specific Example(s) | Base/Catalyst |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl iodide (CH₃I), Benzyl (B1604629) bromide (BnBr) | K₂CO₃, NaH |

| N-Acylation | Acid Chloride | Acetyl chloride (CH₃COCl) | Triethylamine (Et₃N), Pyridine |

| N-Acylation | Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | Heteropolyacid, DMAP nih.gov |

Reactivity of the Pyridine Heterocycle in this compound

The pyridine ring is inherently electron-deficient, which makes it less susceptible to electrophilic attack than benzene (B151609) but more reactive towards nucleophiles. wikipedia.org

Electrophilic aromatic substitution (EAS) on pyridine is significantly slower than on benzene and requires harsh reaction conditions. quimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3- and 5-positions. quora.comresearchgate.net

In this compound, the directing effects of the three substituents must be considered:

Carbamoyl group (at C2): An electron-withdrawing and deactivating group that directs incoming electrophiles to the meta-position (C4 and C6).

Methyl groups (at C3 and C5): Electron-donating and activating groups that direct incoming electrophiles to the ortho- and para-positions.

The combined effect suggests that the most likely positions for electrophilic attack are C4 and C6. The methyl groups activate these positions, and they are also meta to the deactivating carbamoyl group. The presence of activating groups like methyl groups can significantly lower the required reaction temperature for EAS on pyridine rings. youtube.com Substitution at C4 would be sterically less hindered than at C6. Friedel-Crafts alkylation and acylation are generally not feasible on pyridine rings as the Lewis acid catalyst complexes with the ring nitrogen. researchgate.net

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of Carbamoyl (at C2) | Influence of Methyl (at C3) | Influence of Methyl (at C5) | Overall Likelihood |

|---|---|---|---|---|

| C4 | Meta (directing) | Ortho (directing) | Ortho (directing) | High |

| C6 | Meta (directing) | Para (directing) | Ortho (directing) | Moderate (steric hindrance) |

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. stackexchange.com This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comlibretexts.org

In this compound, the ring is further activated towards nucleophilic attack by the electron-withdrawing carbamoyl group at the C2 position. This activation is most pronounced at the C4 and C6 positions. A strong nucleophile could potentially displace a leaving group at these positions. If there is no leaving group present, reactions with very strong nucleophiles (like organolithium reagents or sodium amide) can lead to direct amination or alkylation (Chichibabin reaction), although this typically occurs on unsubstituted or less substituted pyridines. The reaction is analogous to nucleophilic substitution on acid chlorides. youtube.com

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Leaving Group (at C4/C6) | Expected Product |

|---|---|---|

| RO⁻ (Alkoxide) | Halogen (e.g., Cl, Br) | 4- or 6-Alkoxy-2-carbamoyl-3,5-dimethylpyridine |

| R₂NH (Amine) | Halogen (e.g., Cl, Br) | 4- or 6-(Dialkylamino)-2-carbamoyl-3,5-dimethylpyridine |

| SH⁻ (Thiolate) | Halogen (e.g., Cl, Br) | 4- or 6-Thio-2-carbamoyl-3,5-dimethylpyridine |

The pyridine nitrogen can be readily oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. Patents describe the oxidation of 3,5-lutidine (3,5-dimethylpyridine) to its N-oxide using various oxidizing agents. google.com The formation of the N-oxide significantly alters the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic substitution.

The methyl groups on the ring can also be oxidized under more vigorous conditions, for example, using potassium permanganate (B83412) (KMnO₄), to yield the corresponding carboxylic acids. A purification method for 3,5-lutidine involves using KMnO₄ to oxidize impurities, indicating the pyridine ring itself shows some resistance to oxidation under these specific conditions. google.com

Table 5: Oxidative Reagents and Corresponding Transformations

| Oxidizing Agent | Target Site | Product |

|---|---|---|

| m-CPBA, H₂O₂/CH₃COOH | Pyridine Nitrogen | This compound-N-oxide |

| KMnO₄ (hot, concentrated) | Methyl Groups | 2-Carbamoylpyridine-3,5-dicarboxylic acid |

Metal-Catalyzed C-H Functionalization of the Pyridine Ring

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, offering an atom-economical approach to complex molecules. nih.govyoutube.com For heteroaromatic compounds like this compound, the pyridine nitrogen and the carbamoyl group can act as directing groups, facilitating the selective activation of specific C-H bonds by a transition metal catalyst. nih.gov

The carbamoyl group, in concert with the pyridine nitrogen, can chelate to a metal center, directing functionalization to the C6 position of the pyridine ring. This is a common strategy in transition-metal-catalyzed reactions to achieve high regioselectivity. The proposed catalytic cycle would involve the coordination of the pyridine nitrogen and the carbamoyl oxygen to the metal catalyst, followed by the cleavage of the C-H bond at the C6 position to form a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners to introduce new functional groups.

While specific examples for this compound are scarce, research on related pyridine derivatives provides insight into the potential transformations. Palladium, rhodium, and ruthenium catalysts are commonly employed for such reactions. nih.gov

Table 1: Plausible Metal-Catalyzed C-H Functionalization Reactions of this compound

| Catalyst | Coupling Partner | Product | Potential Yield |

| Pd(OAc)₂ | Aryl halide | 6-Aryl-2-carbamoyl-3,5-dimethylpyridine | Moderate to High |

| [RhCp*Cl₂]₂ | Alkene | 6-Alkenyl-2-carbamoyl-3,5-dimethylpyridine | Moderate |

| Ru(p-cymene)Cl₂]₂ | Alkyne | 6-Alkynyl-2-carbamoyl-3,5-dimethylpyridine | Moderate to High |

This table represents hypothetical reactions based on known reactivities of similar compounds.

Rearrangement Reactions and Tautomerism

Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to a more stable structural isomer. thermofisher.comchemistrysteps.com For this compound, the potential for rearrangement and tautomerism exists, primarily related to the carbamoyl group and the pyridine ring.

One possible rearrangement is the Hofmann rearrangement, where the carbamoyl group is converted to an amino group upon treatment with a suitable oxidizing agent. Another consideration is the potential for Dimroth-type rearrangements under specific conditions, which are known for heterocyclic systems. thermofisher.com

Tautomerism, the interconversion of constitutional isomers, is also a relevant aspect of the chemistry of this compound. libretexts.orgyoutube.com The carbamoyl group can exhibit amide-imidol tautomerism, where a proton migrates from the nitrogen to the oxygen, resulting in a hydroxy-imine functional group. While the amide form is generally more stable, the imidol tautomer can be significant in certain reactions or under specific pH conditions.

Furthermore, the pyridine ring itself can participate in tautomeric equilibria, particularly if functional groups on the ring can tautomerize. For instance, if a hydroxyl group were introduced onto the ring, keto-enol tautomerism would be possible. libretexts.orgyoutube.com

Table 2: Potential Rearrangement and Tautomeric Forms of this compound Derivatives

| Reaction/Tautomerism | Reagents/Conditions | Resulting Structure |

| Hofmann Rearrangement | Br₂, NaOH | 2-Amino-3,5-dimethylpyridine |

| Amide-Imidol Tautomerism | Acid or Base Catalysis | 2-(Hydroxy(imino)methyl)-3,5-dimethylpyridine |

This table outlines potential transformations based on general organic principles.

Multi-Component Reactions Incorporating this compound Building Blocks

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. mdpi.comnih.govresearchgate.net The structural features of this compound make it a potentially valuable building block in MCRs.

For instance, the carbamoyl group could participate in reactions like the Biginelli or Hantzsch pyridine synthesis, although these typically involve the formation of the pyridine ring itself. acsgcipr.orgbeilstein-journals.org A more likely scenario involves the functional groups of this compound reacting in an MCR. The nitrogen of the carbamoyl group, for example, could act as a nucleophile in a Passerini or Ugi reaction. mdpi.comnih.gov

Given the presence of methyl groups, these could potentially be functionalized to aldehydes, which are common components in MCRs. For example, oxidation of one of the methyl groups to an aldehyde would open up possibilities for its use in a variety of MCRs to construct more complex molecules.

Table 3: Hypothetical Multi-Component Reactions with a Derivative of this compound

| MCR Type | Reactants | Product |

| Ugi Reaction | This compound-X-amine, Aldehyde, Isocyanide, Carboxylic Acid | Complex peptide-like structure |

| Passerini Reaction | This compound-X-carboxylic acid, Aldehyde, Isocyanide | α-Acyloxy amide derivative |

*Where X is a linker connecting the amine or carboxylic acid functionality to the main pyridine structure. This table presents hypothetical scenarios for the application of derivatives of the title compound in MCRs.

Structural Features and Advanced Characterization of 2 Carbamoyl 3,5 Dimethylpyridine and Its Analogues

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of 2-Carbamoyl-3,5-dimethylpyridine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR)

High-resolution NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic environments of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of the molecular framework.

¹H NMR Spectroscopy: This technique identifies the number and types of hydrogen atoms (protons) in the molecule. The chemical shifts (δ) of the protons are indicative of their electronic environment, and the spin-spin coupling patterns reveal the connectivity of adjacent protons. For this compound, one would expect distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the two methyl groups, and the protons of the carbamoyl (B1232498) group.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms. The spectrum would show signals for the carbons in the pyridine ring, the methyl carbons, and the carbonyl carbon of the carbamoyl group.

¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly useful for characterizing nitrogen-containing compounds. The chemical shift of the nitrogen atom in the pyridine ring and the amide nitrogen in the carbamoyl group would provide insights into their electronic state and involvement in hydrogen bonding. For the analogue 3,5-dimethylpyridine (B147111), the ¹⁵N resonance has been reported at -69.7 ppm (referenced to CH₃NO₂), which is consistent with other methyl-substituted pyridines.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons (¹H-¹H COSY) and between protons and directly attached carbons (¹H-¹³C HSQC). These experiments are invaluable for unambiguously assigning all the NMR signals.

Illustrative NMR Data for the Analogue 3,5-Dimethylpyridine:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | Data not available | ||

| ¹³C | 147.9 | Singlet | |

| 137.0 | Singlet | ||

| 132.4 | Singlet | ||

| 18.3 | Singlet | ||

| ¹⁵N | -69.7 |

Note: The table presents available data for the analogue 3,5-dimethylpyridine and is for illustrative purposes. Specific data for this compound is not available.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the bonds between them. Both Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Characteristic absorption bands would be expected for the C=O stretching of the carbamoyl group (typically around 1650-1680 cm⁻¹), N-H stretching of the amide (around 3200-3400 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), and various C-C and C-N stretching and bending vibrations of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric breathing modes of the pyridine ring and the vibrations of the C-C backbone.

While specific IR and Raman spectra for this compound are not readily found, the general regions for characteristic functional group vibrations are well-established in the literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and deducing its structure from the fragmentation pattern.

For this compound (C₈H₁₀N₂O), the exact molecular weight can be calculated. Upon ionization, the molecule would produce a molecular ion peak [M]⁺. The fragmentation pattern would likely involve the loss of the carbamoyl group (•CONH₂) or parts of it, as well as fragmentation of the pyridine ring, providing valuable structural information. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. A single crystal of this compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the arrangement of molecules within it. This analysis would reveal the precise bond lengths and angles of the pyridine ring, the methyl groups, and the carbamoyl group. Furthermore, it would provide crucial information about intermolecular interactions, such as hydrogen bonding involving the carbamoyl group, which dictates the crystal packing.

While no specific single-crystal X-ray diffraction data for this compound has been found, studies on analogous pyridine carboxamides and other substituted pyridines demonstrate the power of this technique in elucidating detailed solid-state structures.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffractogram is a fingerprint of the crystalline phase.

PXRD is particularly important for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, such as solubility and stability. For a pharmaceutical compound, identifying and controlling polymorphism is critical. While there are no specific reports on the polymorphism of this compound, PXRD would be the primary tool for such an investigation. The technique is also used for quality control to ensure the phase purity of a synthesized batch of the compound.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than the sum of all other promolecules, providing a unique surface for each molecule within the crystal. The properties of this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, reveal the nature and extent of intermolecular contacts.

In analogous pyridine-carboxamide structures, Hirshfeld analysis has shown that the crystal packing is often dominated by a network of hydrogen bonds. mdpi.com For instance, in related dicarboxamide derivatives, strong N-H···O hydrogen bonds between the amide groups are a primary feature, leading to the formation of robust synthons that guide the crystal assembly. researchgate.net Additionally, weaker C-H···O and C-H···N interactions involving the pyridine ring and methyl groups also contribute significantly to the stability of the crystal structure.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For compounds similar to this compound, these plots typically highlight the prevalence of H···H, O···H/H···O, and C···H/H···C contacts. The relative contributions of these interactions are crucial in understanding the packing motifs. For example, a high percentage of O···H/H···O contacts is indicative of strong hydrogen bonding networks. nih.govnih.gov

Furthermore, π-π stacking interactions between the pyridine rings can also play a role in the crystal packing of these compounds. mdpi.com The shape index and curvedness plots from Hirshfeld analysis can effectively visualize these stacking arrangements, which appear as characteristic red and blue triangles and flat green patches, respectively. The presence and geometry of these π-π interactions are influenced by the substituents on the pyridine ring.

A detailed breakdown of the typical intermolecular contacts and their percentage contributions to the Hirshfeld surface for a related pyridine carboxamide derivative is presented in the interactive data table below.

| Interaction Type | Percentage Contribution | Key Features |

| O···H/H···O | ~40-50% | Represents strong N-H···O and weaker C-H···O hydrogen bonds. |

| H···H | ~20-30% | Arises from contacts between methyl and aromatic hydrogens. |

| C···H/H···C | ~10-15% | Indicates interactions involving the pyridine ring and methyl groups. |

| C···C | ~5-10% | Suggests the presence of π-π stacking interactions. |

| N···H/H···N | ~3-5% | Corresponds to C-H···N interactions. |

Note: The data presented is a representative example based on analyses of structurally similar compounds and serves to illustrate the expected interactions for this compound.

Conformational Analysis in Solution and Solid State

The conformational flexibility of this compound, particularly the orientation of the carbamoyl group relative to the pyridine ring, is a key determinant of its chemical and physical properties. The conformation can differ between the solid state, where packing forces play a significant role, and in solution, where solvent interactions are predominant.

In the solid state, the conformation is largely dictated by the optimization of intermolecular interactions within the crystal lattice. X-ray crystallography studies on analogous substituted pyridines often reveal a planar or near-planar arrangement between the pyridine ring and the amide group. This planarity is typically stabilized by the formation of intramolecular hydrogen bonds, where possible, and by the maximization of intermolecular hydrogen bonding and stacking interactions in the crystal. For instance, the presence of two molecules with different conformations in the asymmetric unit of a crystal lattice is not uncommon for related heterocyclic compounds. mdpi.com

In solution, the conformational landscape can be more dynamic. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations like Nuclear Overhauser Effect (NOE), and computational modeling are employed to probe the preferred conformations. For this compound in solution, there is likely a low energy barrier to rotation around the C-C bond connecting the carbamoyl group to the pyridine ring. The preferred conformation will be influenced by factors such as the solvent polarity and the potential for intramolecular hydrogen bonding between the amide proton and the pyridine nitrogen.

Computational studies on related 2-substituted piperazines have shown that the conformational preference can be significantly influenced by the potential for intramolecular hydrogen bonding, which can stabilize a specific conformer. nih.gov For this compound, a similar intramolecular N-H···N interaction could favor a conformation where the carbamoyl group is oriented towards the pyridine nitrogen.

The table below summarizes the expected conformational characteristics of this compound in both the solid state and in solution, based on findings for analogous systems.

| State | Predominant Conformation | Stabilizing Factors | Analytical Techniques |

| Solid State | Planar or near-planar orientation of the carbamoyl group relative to the pyridine ring. | Crystal packing forces, intermolecular hydrogen bonds (N-H···O), π-π stacking. | X-ray Crystallography, Hirshfeld Surface Analysis. |

| Solution | Dynamic equilibrium between multiple conformers. Potential for a preferred conformation with the carbamoyl group oriented towards the pyridine nitrogen. | Solvent effects, intramolecular hydrogen bonding (N-H···N), steric hindrance from methyl groups. | NMR Spectroscopy (NOE), Computational Modeling. |

It is important to note that the interplay between the steric hindrance of the 3,5-dimethyl groups and the electronic effects of the carbamoyl substituent will ultimately govern the precise conformational preferences of this compound in different environments.

Theoretical and Computational Chemistry Studies of 2 Carbamoyl 3,5 Dimethylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of electronic structure and properties at a reasonable computational cost. For 2-Carbamoyl-3,5-dimethylpyridine, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the molecular surface.

In the MEP map of this compound, the regions of negative potential (typically colored red or yellow) are expected to be located around the electronegative oxygen and nitrogen atoms of the carbamoyl (B1232498) group and the nitrogen atom of the pyridine (B92270) ring. These sites are prone to electrophilic attack. Conversely, the regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly those of the amine group and the methyl groups, indicating sites susceptible to nucleophilic attack. The green regions represent neutral potential. nih.gov

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts for this compound can aid in the assignment of experimental spectra. nih.gov The chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT helps in the interpretation of infrared (IR) and Raman spectra. nih.gov Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be correlated with the peaks observed in the experimental spectra, confirming the presence of specific functional groups. Theoretical wavenumbers are often scaled to account for anharmonicity in real systems. nih.gov

Table 2: Exemplary Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound (Note: This table provides an example of how theoretical and experimental data would be compared. Specific values for this compound require dedicated computational studies.)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O (Amide) | Stretching | 1720 | 1690 |

| N-H (Amide) | Stretching | 3450, 3320 | 3400, 3280 |

| C-N (Pyridine) | Stretching | 1580 | 1560 |

| C-H (Methyl) | Stretching | 3050 | 3010 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational landscape and flexibility. mdpi.com For this compound, MD simulations can explore the rotational freedom of the carbamoyl group and the methyl groups, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at a biological receptor site. researchgate.net

Quantum Chemical Descriptors for Predicting Chemical Properties

A range of quantum chemical descriptors can be derived from DFT calculations to quantify the chemical reactivity and stability of this compound. These descriptors provide a quantitative basis for understanding its behavior.

Chemical Hardness (η) and Softness (S): These descriptors measure the resistance of a molecule to changes in its electron distribution. A large HOMO-LUMO gap corresponds to high hardness and low reactivity.

Electronegativity (χ): This is the power of an atom or group of atoms to attract electrons towards itself.

Electrophilicity Index (ω): This global reactivity index measures the energy lowering of a molecule when it accepts electrons from the environment. A higher electrophilicity index suggests a molecule is a good electrophile. nih.gov

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, and describe the ease of removing or adding an electron.

Table 3: Illustrative Quantum Chemical Descriptors for this compound (Note: These values are for illustrative purposes and would be derived from DFT calculations.)

| Descriptor | Definition | Illustrative Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV |

| Chemical Softness (S) | 1 / η | 0.43 eV⁻¹ |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.15 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.67 eV |

Investigation of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of significant interest for applications in non-linear optics (NLO), which have uses in technologies like optical switching and frequency conversion. nih.gov The NLO response of a molecule is governed by its electronic structure, particularly the presence of donor-acceptor groups connected by a π-conjugated system.

In this compound, the pyridine ring acts as a π-system. The methyl groups are weak electron donors, and the carbamoyl group is an electron acceptor. This donor-π-acceptor character, although not as strong as in some dedicated NLO molecules, can give rise to NLO properties. nih.gov DFT calculations can be used to compute the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response. mdpi.com A large β value indicates a significant NLO response, making the molecule a candidate for NLO materials. nih.govnih.gov The investigation of NLO properties involves calculating the polarizability (α) and hyperpolarizability tensors of the molecule in the presence of an external electric field. mdpi.com

Reaction Pathway and Transition State Analysis using Computational Methods

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, providing insights into reaction pathways and the energetic profiles of transition states. While specific comprehensive studies detailing the reaction pathways and transition state analyses for the synthesis of this compound are not extensively documented in publicly available literature, the principles of computational analysis can be applied to understand its formation and reactivity. Methodologies such as Density Functional Theory (DFT) are commonly employed for such investigations. mdpi.comresearchgate.netresearchgate.net

A hypothetical computational study on the synthesis of this compound, for example, from the condensation of an enamine with a suitable carbonyl compound followed by oxidation, would involve mapping the potential energy surface of the reaction. This would include locating the optimized geometries of the reactants, intermediates, transition states, and products.

Key Parameters from a Hypothetical Computational Analysis:

| Parameter | Description | Hypothetical Value (Illustrative) |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. A lower Ea indicates a faster reaction. | 15-25 kcal/mol |

| Reaction Energy (ΔErxn) | The overall energy change of the reaction. A negative value indicates an exothermic reaction. | -40 kcal/mol |

| Transition State Geometry | The specific atomic arrangement at the highest point of the energy barrier between reactants and products. | Characterized by one imaginary frequency |

| Key Bond Distances (Å) | Bond lengths of forming or breaking bonds in the transition state. | C-C: 1.8 - 2.2 Å; C-N: 1.6 - 2.0 Å |

Note: The values in this table are illustrative and would need to be determined through specific DFT or other high-level computational calculations for the actual reaction.

The analysis of the transition state structure is crucial. For instance, in a cyclization step, the transition state would show the partial formation of the new ring bonds. The vibrational frequency calculations are used to confirm the nature of the stationary points on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Analytical Methodologies for 2 Carbamoyl 3,5 Dimethylpyridine in Chemical Research

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from complex mixtures. For a polar, aromatic compound like 2-Carbamoyl-3,5-dimethylpyridine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, though they require different approaches.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. Given the polar nature of the carbamoyl (B1232498) and pyridine (B92270) functional groups, reversed-phase HPLC is a suitable method for the analysis of this compound. The hydrophilic character of many pyridine derivatives often necessitates specific column chemistries to achieve good peak shape and retention without the use of ion-pairing reagents, which can be incompatible with mass spectrometry (MS) detection. helixchrom.comhelixchrom.com

Modern approaches often utilize core-shell columns or mixed-mode columns that offer unique selectivity for polar compounds. helixchrom.com For this compound, a C18 or a polar-embedded column could be effective. The mobile phase would typically consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. The acidic or basic nature of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte. helixchrom.com Detection is commonly performed using a UV detector, as the pyridine ring is a strong chromophore. sielc.com The inclusion of a mass spectrometer (LC-MS) would provide definitive identification and enhanced sensitivity. helixchrom.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 Core-Shell (e.g., 100 mm x 4.6 mm, 2.7 µm) |

| Mobile Phase | A: 10 mM Ammonium Formate in Water (pH 3.0) B: Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | UV at 265 nm |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. youtube.com While the parent compound, 3,5-lutidine (3,5-dimethylpyridine), is amenable to GC analysis restek.comgoogle.com, the presence of the polar carbamoyl group in this compound increases its boiling point and potential for peak tailing on standard non-polar columns due to interactions with active sites. youtube.com

To overcome these challenges, derivatization is often employed. This process chemically modifies the compound to make it more volatile and less polar. youtube.com For the carbamoyl group, silylation is a common derivatization strategy, where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. youtube.com This reduces hydrogen bonding and improves chromatographic performance. youtube.com The analysis would be performed on a capillary column, with a non-polar or medium-polarity stationary phase. Detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.

Table 2: Hypothetical GC Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Interface Temp | 280 °C |

| Scan Range | 40-450 m/z |

Electrophoretic Techniques

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), offers a high-efficiency alternative for the analysis of charged species. youtube.com As a pyridine derivative, this compound can be protonated in an acidic buffer, acquiring a positive charge and enabling its separation based on its charge-to-size ratio. youtube.comoup.com

CZE provides advantages such as high separation efficiency, short analysis times, and low consumption of solvents and samples. oup.com The separation is performed in a fused-silica capillary filled with a background electrolyte (BGE), which is typically a buffer solution. youtube.com The pH of the BGE is a critical parameter, as it determines the charge state of the analyte and the magnitude of the electroosmotic flow (EOF). mdpi.com For the analysis of pyridinic compounds, an acidic phosphate (B84403) buffer is often effective. oup.com Detection is commonly achieved by UV absorbance, as the detector can be placed directly on the capillary. mdpi.com

Table 3: Representative Capillary Zone Electrophoresis (CZE) Conditions

| Parameter | Condition |

| Capillary | Fused Silica (e.g., 50 cm total length, 50 µm ID) |

| Background Electrolyte | 25 mM Sodium Phosphate Buffer (pH 2.5) |

| Applied Voltage | +25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | Diode Array Detector (DAD) at 265 nm |

Advanced Spectrophotometric Quantification in Research Matrices

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The pyridine ring system in this compound exhibits strong UV absorption, making this technique suitable for its quantification in solutions where it is the primary absorbing species. sielc.com

The absorption spectrum of pyridine and its derivatives is influenced by the substituents on the ring and the solvent used. researchgate.net Pyridine itself typically shows a strong absorption band around 250-270 nm. sielc.com The addition of dimethyl and carbamoyl groups is expected to cause a slight shift in the absorption maximum (λmax). For accurate quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. It is crucial that the pH and solvent composition of the standards and samples are matched to ensure consistent spectral properties. sielc.com While less selective than chromatographic methods, UV-Vis spectrophotometry can be a powerful tool for high-throughput screening or for concentration determination in purified samples. rsc.org

Table 4: Summary of Spectrophotometric Properties for Pyridine Derivatives

| Compound Type | Typical λmax Range (nm) | Molar Absorptivity (ε) | Notes |

| Pyridine | 250 - 257 | ~2,000 L mol⁻¹ cm⁻¹ | Absorption is pH-dependent. sielc.com |

| Substituted Pyridines | 260 - 280 | Variable | Substituents can cause bathochromic (red) or hypsochromic (blue) shifts. researchgate.net |

| Pyridinium (B92312) Ions | 260 - 270 | Variable | Formed in acidic conditions; spectrum can differ from the neutral form. rsc.org |

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advancements

Research on 2-Carbamoyl-3,5-dimethylpyridine, also known as 3,5-dimethyl-2-pyridinecarboxamide, is situated within the broader context of carbamoyl (B1232498) and pyridine (B92270) chemistry. While specific studies on this particular compound are not extensively documented in publicly available literature, significant methodological advancements in the synthesis and characterization of related structures provide a foundation for understanding its properties.

The synthesis of carbamoyl compounds has seen progress, with various methods being developed for the introduction of the carbamoyl group onto different molecular scaffolds. For instance, the synthesis of 3-O-carbamoyl-5,7,20-O-trimethylsilybins has been achieved through regioselective carbamoylation of the corresponding alcohol. nih.gov This suggests that a potential synthetic route to this compound could involve the amidation of a corresponding ester or the hydrolysis of a nitrile derivative of 3,5-dimethylpyridine (B147111). The Negishi cross-coupling reaction has also been utilized in the synthesis of carbamoylmethyl-pyridine derivatives, offering another potential synthetic strategy. researchgate.net

In terms of reactivity, studies on related compounds such as 3-carbamoyl-2-phenylpropionaldehyde (B1257828) have revealed that the carbamoyl group can influence molecular stability and reactivity. This particular compound was found to be highly unstable under physiological pH, undergoing facile elimination. nih.gov While direct reactivity data for this compound is scarce, the general reactivity of carbamoyl chlorides, which are precursors to many carbamoyl compounds, involves solvolysis at the carbonyl carbon. nih.gov

Structural studies of related pyridine-dicarboxamides have provided insights into the conformational possibilities of the carbamoyl group relative to the pyridine ring. mdpi.com Crystallographic studies on furan-2,5-dicarboxamides and pyridine-2,6-dicarboxamides reveal that the planarity of the carboxamide groups is a key structural feature, with deviations from planarity observed to avoid steric hindrance. mdpi.com It is plausible that this compound would exhibit similar conformational preferences.

Identification of Remaining Research Challenges and Gaps

The primary research challenge concerning this compound is the significant gap in dedicated studies on its synthesis, reactivity, and structural characterization. While general methods for the synthesis of carbamoylpyridines exist, optimized and scalable synthetic routes specifically for this compound are not well-documented.

A major gap exists in the understanding of the fundamental reactivity of this compound. There is a lack of experimental data on its stability under various conditions, its susceptibility to hydrolysis, and its potential to act as a ligand in coordination chemistry. The electronic influence of the two methyl groups on the pyridine ring on the reactivity of the carbamoyl group is an area that remains to be explored.

Outlook for Future Directions in this compound Chemistry

The future of research on this compound is ripe with opportunities, particularly in the areas of novel synthetic strategies, fundamental reactivity studies, and detailed structural analysis.

Novel Synthetic Strategies: Future work should focus on the development of efficient and selective synthetic methods for this compound. This could involve exploring modern catalytic approaches, such as palladium-catalyzed carbonylation reactions, or leveraging flow chemistry for improved reaction control and scalability. The development of a robust synthetic platform would enable further investigation into its chemical properties and potential applications.

Fundamental Reactivity: A systematic investigation into the fundamental reactivity of this compound is a critical future direction. This would involve studying its hydrolysis under different pH conditions, its thermal stability, and its reactivity with various electrophiles and nucleophiles. Understanding its coordination chemistry with different metal ions could also unveil potential applications in catalysis or materials science.

Structural Studies: Detailed structural elucidation is paramount. Advanced NMR spectroscopy and single-crystal X-ray diffraction studies would provide invaluable information on its molecular geometry, conformation, and intermolecular interactions. Computational studies, such as Density Functional Theory (DFT) calculations, could complement experimental data to provide a deeper understanding of its electronic structure and reactivity.

The following table summarizes the key areas for future research:

| Research Area | Focus | Potential Impact |

| Novel Synthesis | Development of efficient and scalable synthetic routes. | Enables broader access to the compound for further studies. |

| Fundamental Reactivity | Investigation of stability, hydrolysis, and coordination chemistry. | Uncovers its chemical behavior and potential applications. |

| Structural Analysis | Detailed characterization using X-ray crystallography and spectroscopy. | Provides foundational knowledge of its physical and chemical properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.